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molecular formula C13H16N2O4 B8689993 tert-Butyl 5-methoxy-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate

tert-Butyl 5-methoxy-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate

Cat. No. B8689993
M. Wt: 264.28 g/mol
InChI Key: TXCKRAFWCWQYSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09018214B2

Procedure details

(5-tert-Butoxycarbonylamino-2-methoxy-pyridin-4-yl)-acetic acid (10 g, 35.4 mmol) was dissovled in DCM (142 mL) and EDC (7.5 g, 39 mmol), HOAt (5.4 g, 39 mmol) and DIPEA (15 mL, 85.7 mmol) were sequentially added, under N2. The reaction was stirred for 2 h at ambient temperature then quenched by addition of saturated aqueous NaHCO3 and extracted with DCM (×3). The combined organic extracts were washed with water and brine then dried over MgSO4 and concentrated in vacuo. The product was purified by column chromatography to yield the title compound (9.5 g) as a pale brown solid. 1H NMR (DMSO-c/6): 8.38 (1H, s), 6.83 (1H, s), 3.84 (3H, s), 3.77 (2H, s), 1.57 (9H, s). MS: [M+H]+=265.
Name
(5-tert-Butoxycarbonylamino-2-methoxy-pyridin-4-yl)-acetic acid
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
7.5 g
Type
reactant
Reaction Step Two
Name
Quantity
5.4 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
reactant
Reaction Step Two
Name
Quantity
142 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([NH:8][C:9]1[C:10]([CH2:17][C:18]([OH:20])=O)=[CH:11][C:12]([O:15][CH3:16])=[N:13][CH:14]=1)=[O:7])([CH3:4])([CH3:3])[CH3:2].C(Cl)CCl.C1C=NC2N(O)N=NC=2C=1.CCN(C(C)C)C(C)C>C(Cl)Cl>[C:1]([O:5][C:6]([N:8]1[C:9]2=[CH:14][N:13]=[C:12]([O:15][CH3:16])[CH:11]=[C:10]2[CH2:17][C:18]1=[O:20])=[O:7])([CH3:4])([CH3:3])[CH3:2]

Inputs

Step One
Name
(5-tert-Butoxycarbonylamino-2-methoxy-pyridin-4-yl)-acetic acid
Quantity
10 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NC=1C(=CC(=NC1)OC)CC(=O)O
Step Two
Name
Quantity
7.5 g
Type
reactant
Smiles
C(CCl)Cl
Name
Quantity
5.4 g
Type
reactant
Smiles
C1=CC2=C(N=C1)N(N=N2)O
Name
Quantity
15 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Step Three
Name
Quantity
142 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred for 2 h at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
then quenched by addition of saturated aqueous NaHCO3
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM (×3)
WASH
Type
WASH
Details
The combined organic extracts were washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
then dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The product was purified by column chromatography

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1C(CC=2C1=CN=C(C2)OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 9.5 g
YIELD: CALCULATEDPERCENTYIELD 101.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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